3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
This compound is a type of benzenesulfonamide, which is a class of organic compounds that includes a benzene ring bonded to a sulfonamide group . The presence of the dimethoxy groups and the tetrahydroquinoline structure suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of compounds similar to this has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis
Benzenesulfonamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the presence of functional groups.Scientific Research Applications
Structural Analysis and Molecular Interactions
The study of similar sulfonamide compounds, such as those involving cyclic and acyclic sulfonamides, reveals significant insights into their structural characteristics and molecular interactions. For instance, the intramolecular N—H⋯O=S interaction, alongside intermolecular N—H⋯O=C hydrogen bonds, plays a crucial role in the formation of hydrogen-bonded chains, which are pivotal for the compound's stability and reactivity (Gelbrich, Haddow, & Griesser, 2011). These interactions are essential for understanding the compound's behavior in various solvents and conditions, influencing its potential applications in materials science and drug design.
Synthetic Applications and Derivatives
The chemical reactivity of compounds bearing the sulfonamide group, including the synthesis of tetrahydroquinoline derivatives through cyclocondensation reactions, highlights their versatility in organic synthesis (Croce et al., 2006). Such derivatives are crucial intermediates in developing pharmacologically active molecules and materials with unique optical and electronic properties. The ability to modify the tetrahydroquinoline core through various synthetic strategies enables the exploration of a wide range of applications, from medicinal chemistry to functional materials.
Future Directions
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-22-13-12-20(16-23(22)31-2)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)19-8-4-3-5-9-19/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAUAOAXTSEBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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